3-(1H-1,2,4-triazol-1-yl)propanal
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Overview
Description
3-(1H-1,2,4-Triazol-1-yl)propanal is an organic compound that features a triazole ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanal typically involves the reaction of 1H-1,2,4-triazole with a suitable propanal derivative. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole is reacted with 3-chloropropanal under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, where the triazole nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides or acyl halides under basic or acidic conditions
Major Products Formed
Oxidation: 3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reduction: 3-(1H-1,2,4-triazol-1-yl)propanol
Substitution: Various substituted triazole derivatives depending on the substituent used
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanal depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions, which can influence the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 3-(1H-1,2,3-Triazol-1-yl)propanal
Uniqueness
3-(1H-1,2,4-triazol-1-yl)propanal is unique due to the presence of both an aldehyde group and a triazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-yl)propanal |
InChI |
InChI=1S/C5H7N3O/c9-3-1-2-8-5-6-4-7-8/h3-5H,1-2H2 |
InChI Key |
AFUCISAFWKKGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCC=O |
Origin of Product |
United States |
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